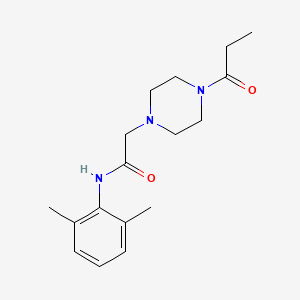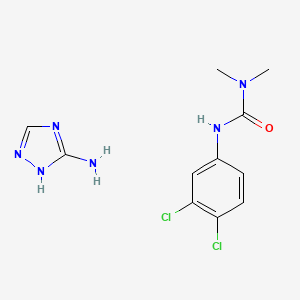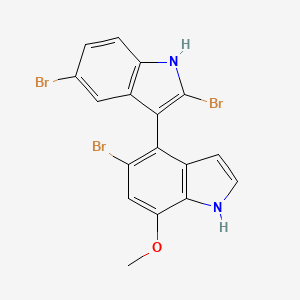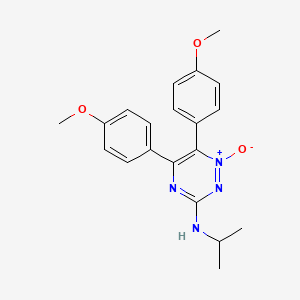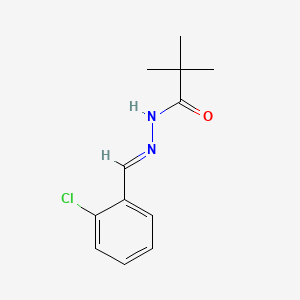
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
準備方法
The synthesis of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one involves multiple steps. The general synthetic route includes the following steps:
Formation of the azo compound: This involves the diazotization of 2-nitroaniline followed by coupling with a suitable coupling component.
Acetylation: The acetoxy group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group is introduced using methanol in the presence of a catalyst.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
化学反応の分析
2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions .
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The sulphonyl and acetoxy groups can also participate in biochemical reactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar compounds include other azo dyes and sulphonyl-containing compounds. For example:
Azo dyes: Compounds like 4-(4-bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one exhibit similar dyeing properties but differ in their specific substituents and biological activities.
Sulphonyl compounds: Compounds like sulfonamides have similar sulphonyl groups but differ in their overall structure and applications.
The uniqueness of 2-(5-((2-(Acetoxy)ethyl)sulphonyl)-2-methoxyphenyl)-2,4-dihydro-5-methyl-4-((2-nitrophenyl)azo)-3H-pyrazol-3-one lies in its combination of functional groups, which confer a unique set of chemical and biological properties .
特性
CAS番号 |
84100-10-7 |
|---|---|
分子式 |
C21H21N5O8S |
分子量 |
503.5 g/mol |
IUPAC名 |
2-[4-methoxy-3-[3-methyl-4-[(2-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]phenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C21H21N5O8S/c1-13-20(23-22-16-6-4-5-7-17(16)26(29)30)21(28)25(24-13)18-12-15(8-9-19(18)33-3)35(31,32)11-10-34-14(2)27/h4-9,12,20H,10-11H2,1-3H3 |
InChIキー |
SRCABEWMQJCWJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)
